molecular formula C14H17N3O2 B4508814 N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B4508814
M. Wt: 259.30 g/mol
InChI Key: OGVRGKTWDYPCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with an amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazoles, it may exhibit enhanced antimicrobial or antiviral properties due to the presence of the phenyl and butanamide groups .

Properties

IUPAC Name

N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-15-12(18)9-6-10-13-16-14(17-19-13)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRGKTWDYPCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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